セラタミン酸

概要

説明

. This compound is known for its amphipathic nature, meaning it contains both hydrophilic and hydrophobic regions, which contributes to its surface-active properties. Serratamic acid has been suggested to play a role in the virulence of Serratia species by inhibiting phagocytosis and exhibiting hemolytic activity .

科学的研究の応用

Serratamic acid has a wide range of scientific research applications:

作用機序

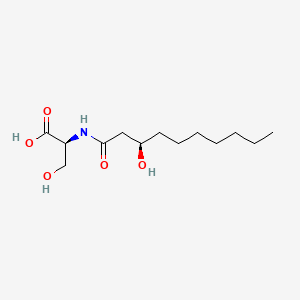

Serratamic acid, also known as (®-3-hydroxydecanoyl)-L-serine, is a derivative of L-serine produced by organisms of the Serratia group . This compound has been associated with various biological activities, including antimicrobial, antifouling, and antitumor properties .

Target of Action

It is known that serratamic acid is a type of biosurfactant, a class of compounds that interact with biological membranes . These interactions can disrupt the function of the membranes, leading to various downstream effects.

Mode of Action

As a biosurfactant, it likely interacts with biological membranes, altering their properties and potentially disrupting their function . This disruption can lead to cell death in the case of antimicrobial activity, or it can alter cell signaling or other cellular processes.

Biochemical Pathways

Serratamic acid is synthesized non-ribosomally by Serratia species . The production of biosurfactants like serratamic acid is often triggered by the presence of hydrophobic substrates and aids in the survival of these microorganisms in nutrient-poor or highly contaminated environments .

Result of Action

The molecular and cellular effects of serratamic acid’s action are likely to be diverse, given its potential roles in antimicrobial, antifouling, and antitumor activities . For example, in its role as an antimicrobial, the compound could lead to cell death by disrupting the function of the microbial cell membrane.

生化学分析

Biochemical Properties

Serratamic acid plays a significant role in biochemical reactions. It is involved in the biosynthesis of lipopeptides, a class of biosurfactants . The biosynthesis of lipopeptides involves multistep processes mediated by various non-ribosomal peptide synthetase (NRPS) enzymes which catalyse the condensation and selection of amino acid residues to yield various metabolites, including lipopeptides .

Cellular Effects

It is known that biosurfactants, such as Serratamic acid, play important physiological roles in cellular metabolism, motion, and the defence mechanisms of microorganisms .

Molecular Mechanism

The molecular mechanism of Serratamic acid involves the formation of an intramolecular linkage between two neighbouring serratamic acids, resulting in the release of a symmetric and circular product . This process is mediated by the swrW gene region .

Metabolic Pathways

Serratamic acid is involved in the metabolic pathways of lipopeptide biosynthesis

準備方法

Synthetic Routes and Reaction Conditions: The biosynthesis of serratamic acid involves non-ribosomal peptide synthetase (NRPS) enzymes, which catalyze the condensation and selection of amino acid residues to yield various metabolites, including lipopeptides . The thiolation domain is freed by transferring the first serratamic acid to the neighboring thioesterase domain. The next step involves tethering the second serratamic acid to the free phosphopantetheinylated thiolation domain .

Industrial Production Methods: Industrial production of serratamic acid typically involves the cultivation of Serratia species under specific growth conditions. These conditions include the presence of hydrophobic substrates, which trigger the production of biosurfactants like serratamic acid . The production is optimized by controlling nutrient composition and environmental factors such as temperature and pH .

化学反応の分析

Types of Reactions: Serratamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, such as hydroxyl and amide groups .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the hydroxyl group in serratamic acid.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where nucleophiles like halides can replace the hydroxyl group.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups .

類似化合物との比較

Serrawettin W1: Composed of d-3-hydroxydecanoyl serine, similar to serratamic acid.

Serrawettin W2: Contains d-3-hydroxydecanoyl and several amino acids.

Serrawettin W3: A cyclodepsipeptide composed of five amino acids and one dodecanoic acid.

Uniqueness: Serratamic acid is unique due to its specific structure of hydroxydecanoyl serine, which imparts distinct surface-active and antimicrobial properties. Unlike other lipoamino acids, serratamic acid has been specifically linked to the virulence of Serratia species, making it a compound of particular interest in pathogenic studies .

特性

IUPAC Name |

(2S)-3-hydroxy-2-[[(3R)-3-hydroxydecanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-2-3-4-5-6-7-10(16)8-12(17)14-11(9-15)13(18)19/h10-11,15-16H,2-9H2,1H3,(H,14,17)(H,18,19)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDJIMSGSZNACM-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)NC(CO)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](CC(=O)N[C@@H](CO)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968972 | |

| Record name | N-(1,3-Dihydroxydecylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-81-1 | |

| Record name | Serratamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,3-Dihydroxydecylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is serratamic acid and where is it found?

A1: Serratamic acid is a lipoamino acid initially isolated from the bacterium Serratia marcescens [, , ]. It is a linear amide comprised of L-serine and D-3-hydroxydecanoic acid [, ].

Q2: How is serratamic acid related to serratamolide?

A2: Serratamolide, also found in Serratia marcescens, is a cyclic depsipeptide formed from two molecules of serratamic acid [, ]. Mild alkaline hydrolysis of serratamolide yields serratamic acid []. Whether serratamic acid serves as a direct precursor to serratamolide biosynthesis or is a breakdown product is still under investigation [].

Q3: Does serratamic acid play a role in the virulence of Serratia marcescens?

A3: Research suggests that serratamic acid might contribute to the virulence of Serratia marcescens. A study comparing a mutant strain lacking serratamolide (and consequently serratamic acid) to the wild-type strain found that the mutant was more readily phagocytosed by human polymorphonuclear leukocytes []. Additionally, coating killed Staphylococcus aureus with serratamolide increased their resistance to phagocytosis, implying a role for serratamolide and potentially serratamic acid in evading host immune responses [].

Q4: Are there any known biological activities of serratamic acid?

A4: While research is limited, one study indicated that serratamic acid could cause hemolysis of erythrocytes containing phosphatidylcholine []. This suggests a possible interaction with cell membranes, but further research is needed to understand the mechanism and implications of this activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate](/img/structure/B1680868.png)

![13-ethyl-13-methyl-8-oxido-9-phenyl-1,5,11-triaza-8-azoniatricyclo[8.4.0.02,7]tetradeca-2(7),3,5,8,10-pentaene](/img/structure/B1680871.png)

![[Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine](/img/structure/B1680878.png)

![(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid](/img/structure/B1680879.png)